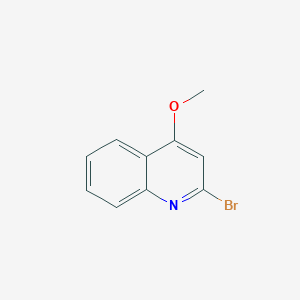
2-Bromo-4-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. The presence of bromine and methoxy groups on the quinoline ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxyquinoline can be achieved through several methods. One common approach involves the bromination of 4-methoxyquinoline. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .
Another method involves the use of 2-bromoaniline as a starting material. This compound undergoes a series of reactions, including cyclization and methoxylation, to form this compound. The reaction conditions may vary depending on the specific reagents and catalysts used .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
化学反応の分析
Types of Reactions
2-Bromo-4-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. This allows for the synthesis of a wide range of derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, quinoline-4-carboxylic acids, and tetrahydroquinoline derivatives. These products have diverse applications in medicinal chemistry and material science .
科学的研究の応用
2-Bromo-4-methoxyquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 2-Bromo-4-methoxyquinoline and its derivatives involves interactions with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
The exact molecular targets and pathways involved depend on the specific derivative and its intended application. Ongoing research aims to elucidate these mechanisms to better understand the compound’s effects and optimize its use in various fields .
類似化合物との比較
2-Bromo-4-methoxyquinoline can be compared with other quinoline derivatives, such as:
2-Chloro-4-methoxyquinoline: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
4-Methoxyquinoline: Lacks the bromine atom, resulting in different chemical properties and reactivity.
2-Bromoquinoline: Lacks the methoxy group, leading to variations in its chemical behavior and applications .
The uniqueness of this compound lies in the combination of bromine and methoxy groups, which imparts distinct chemical properties and makes it suitable for specific applications in research and industry .
特性
IUPAC Name |
2-bromo-4-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-6-10(11)12-8-5-3-2-4-7(8)9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVNPHBHBJVUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














